2-(3,5-Dimethylphenyl)-1,3-dithiolane
CAS No.: 113509-20-9
Cat. No.: VC19170851
Molecular Formula: C11H14S2
Molecular Weight: 210.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 113509-20-9 |
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Molecular Formula | C11H14S2 |
Molecular Weight | 210.4 g/mol |
IUPAC Name | 2-(3,5-dimethylphenyl)-1,3-dithiolane |
Standard InChI | InChI=1S/C11H14S2/c1-8-5-9(2)7-10(6-8)11-12-3-4-13-11/h5-7,11H,3-4H2,1-2H3 |
Standard InChI Key | QBDLCCKCTUVOCL-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC(=C1)C2SCCS2)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-(3,5-Dimethylphenyl)-1,3-dithiolane consists of a 1,3-dithiolane core—a saturated five-membered ring with two sulfur atoms at positions 1 and 3—substituted at position 2 with a 3,5-dimethylphenyl group. The molecular formula is C₁₁H₁₄S₂, with a molecular weight of 210.36 g/mol . Key structural features include:
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Sulfur-sulfur distance: ~3.1 Å (typical for 1,3-dithiolanes) .
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Ring conformation: Adopts a twist or envelope conformation due to steric and electronic effects .
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Substituent effects: The 3,5-dimethylphenyl group introduces steric bulk and modulates electronic properties via methyl group electron donation .
Table 1: Comparative Physical Properties of 1,3-Dithiolane Derivatives
*Estimated based on structural analog data .
Synthesis and Reaction Pathways
Classical Synthesis Methods
The most common route to 1,3-dithiolanes involves the acid-catalyzed condensation of aldehydes or ketones with 1,2-ethanedithiol . For 2-(3,5-dimethylphenyl)-1,3-dithiolane, the synthesis likely proceeds via:
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Substrate preparation: 3,5-Dimethylbenzaldehyde reacts with 1,2-ethanedithiol in the presence of a Lewis acid (e.g., BF₃·Et₂O) or Brønsted acid (e.g., p-toluenesulfonic acid).
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Cyclization: The reaction forms the dithiolane ring through nucleophilic attack of thiol groups on the carbonyl carbon, followed by dehydration .
Key Observations from Enethiol Dimerization :
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Solvent dependence: DMSO accelerates dimerization due to its polar aprotic nature and ability to stabilize intermediates.
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Product distribution: The ratio of 1,3-dithiolane to disulfide products depends on substituent electronic effects.
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Deuterium labeling: Isotopic studies confirm preferential hydrogen/deuterium exchange at specific ring positions, supporting a thioketone intermediate mechanism .
Physicochemical Properties
Spectroscopic Characterization
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¹H NMR: The 3,5-dimethylphenyl group exhibits aromatic protons as a singlet (δ 6.8–7.2 ppm), while dithiolane ring protons appear as distinct multiplets (δ 3.0–5.5 ppm) .
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¹³C NMR: Quaternary carbons adjacent to sulfur resonate at δ 60–70 ppm, consistent with dithiolane ring systems .
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IR Spectroscopy: Strong absorption bands at 650–750 cm⁻¹ (C–S stretching) and 2900–3000 cm⁻¹ (C–H stretching of methyl groups) .
Thermal Stability
The compound’s thermal behavior aligns with related 1,3-dithiolanes, exhibiting decomposition temperatures above 200°C. The boiling point is extrapolated to be ~343°C based on its 2,4-dimethylphenyl analog .
Reactivity and Functionalization
Ring-Opening Reactions
1,3-Dithiolanes are susceptible to nucleophilic attack at sulfur, leading to ring opening. For example:
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Oxidation: Treatment with peroxides (e.g., H₂O₂) yields sulfoxides or sulfones .
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Reduction: Catalytic hydrogenation cleaves the C–S bonds, producing thiols or alkanes .
Deprotonation and Organometallic Chemistry
Applications in Organic Synthesis and Medicine
Protective Group Chemistry
1,3-Dithiolanes serve as protecting groups for aldehydes and ketones, enabling selective transformations in multistep syntheses . The 3,5-dimethylphenyl variant may offer enhanced steric protection compared to simpler analogs.
Medicinal Chemistry
While direct studies on 2-(3,5-dimethylphenyl)-1,3-dithiolane are lacking, related dithiolanes exhibit bioactivity:
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